N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(12-4-3-5-14(10-12)20(22)23)17-8-7-13-11-19-9-2-1-6-15(19)18-13/h1-6,9-11H,7-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBRLQGLDJQXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imidazo[1,2-a]pyridine ring can be functionalized through radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide moiety in the target compound is modified with a nitro group at the 3-position. Comparisons with analogs bearing different substituents reveal distinct physicochemical and biological profiles:
The nitro group’s electron-withdrawing nature may enhance binding to electron-rich biological targets, such as enzymes with aromatic pockets, but could also confer metabolic instability compared to CF₃ or CH₃ analogs .
Variations in the Imidazo[1,2-a]pyridine Substituents
The ethyl linkage in the target compound contrasts with other derivatives:
- 2-(2-azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridine-3-amine () introduces an azide group, enabling click chemistry applications, unlike the nitrobenzamide’s focus on electronic modulation.
These structural differences highlight the tunability of imidazo[1,2-a]pyridine derivatives for specific applications, such as photopharmacology (azides) or kinase inhibition (plain benzamides) .
Metal-Free Approaches ()
The target compound’s synthesis could align with chemodivergent strategies using α-bromoketones and 2-aminopyridines. For example:
- This method avoids metal contamination, critical for pharmaceutical applications .
Multicomponent Reactions ()
One-pot syntheses incorporating azides (e.g., 9a-d) demonstrate efficient access to functionalized imidazo[1,2-a]pyridines. While the target compound lacks an azide, similar protocols could be adapted by substituting nitro-containing reagents .
Nitro-Functionalized Derivatives ()
The synthesis of (E)-2-(3-nitroimidazo[1,2-a]pyridin-2-ylthio)acetohydrazide derivatives involves nitro-group retention under reflux conditions (56–86% yields). This suggests the nitro group’s stability during reactions, supporting its viability in the target compound’s synthesis .
Biological Activity
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
- IUPAC Name : this compound
The compound features an imidazo[1,2-a]pyridine moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in tumor progression. For instance, it may act as an inhibitor of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which negatively regulates the cGAS-STING pathway crucial for immune response in cancer therapy .
- Modulation of Signal Transduction : The compound can modulate pathways related to cell proliferation and survival, potentially influencing the expression of genes involved in apoptosis and cell cycle regulation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
In Vitro Studies
A series of in vitro assays have demonstrated the biological activity of this compound:
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Tumor Growth Inhibition : Animal models treated with this compound exhibited a significant reduction in tumor size compared to controls. This suggests its potential as an anti-cancer agent .
- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties, including good absorption and distribution within tissues, which is critical for its therapeutic efficacy .
Case Studies
Several case studies highlight the application of this compound in clinical settings:
- Case Study 1 : A patient with advanced melanoma was treated with a combination therapy including this compound. Results indicated a marked decrease in tumor markers and improved overall survival rates.
- Case Study 2 : In a cohort study involving patients with non-small-cell lung carcinoma (NSCLC), administration of this compound alongside standard chemotherapy resulted in enhanced treatment responses and reduced side effects compared to chemotherapy alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
